molecular formula C24H31ClN2O B6018539 [3-[(3-Chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-3-yl]methanol

[3-[(3-Chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-3-yl]methanol

Cat. No.: B6018539
M. Wt: 399.0 g/mol
InChI Key: URDWDNQXQXHJJX-UHFFFAOYSA-N
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Description

[3-[(3-Chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-3-yl]methanol is a complex organic compound characterized by its unique molecular structure This compound features a piperidine ring system substituted with a chlorophenyl group and a phenylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(3-Chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.

    Substitution with Chlorophenyl Group: The piperidine ring is then substituted with a chlorophenyl group using a Friedel-Crafts alkylation reaction.

    Introduction of the Phenylpiperidine Moiety: The phenylpiperidine moiety is introduced through a nucleophilic substitution reaction.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[3-[(3-Chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-3-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

[3-[(3-Chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-3-yl]methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-[(3-Chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect ion channel function.

Comparison with Similar Compounds

Similar Compounds

    [3-[(3-Chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-3-yl]methanol: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and phenylpiperidine groups

Properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN2O/c25-21-7-4-6-20(16-21)17-24(19-28)12-5-13-27(18-24)23-10-14-26(15-11-23)22-8-2-1-3-9-22/h1-4,6-9,16,23,28H,5,10-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDWDNQXQXHJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C3=CC=CC=C3)(CC4=CC(=CC=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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